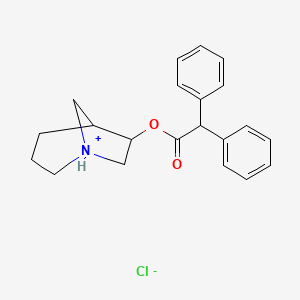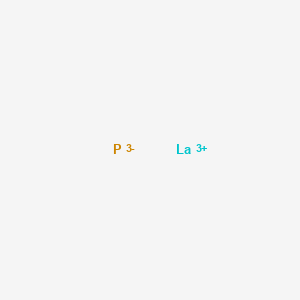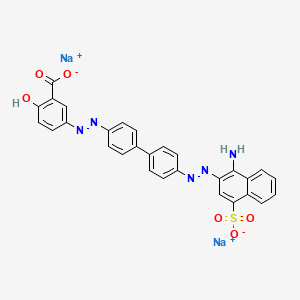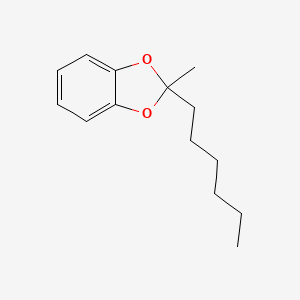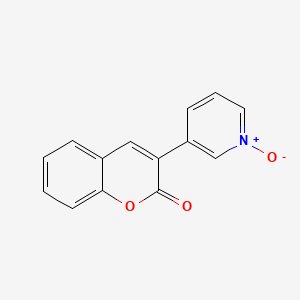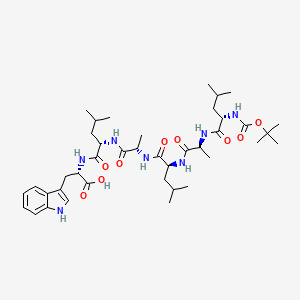
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan is a synthetic peptide compound. It is characterized by the presence of the tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amine groups of the amino acids during the synthesis process .
Initial Coupling: The synthesis begins with the attachment of the first amino acid (tryptophan) to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to expose the amine group.
Coupling: The next amino acid (leucine) is coupled to the exposed amine group using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanyl, leucyl, alanyl, leucyl).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .
化学反应分析
Types of Reactions
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as TFA.
Coupling: Formation of peptide bonds between amino acids using coupling reagents.
Cleavage: Release of the peptide from the resin using cleavage reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) in the presence of scavengers such as anisole.
Major Products Formed
The major product formed from these reactions is the desired peptide, this compound, along with by-products such as diisopropylurea (from DIC) and trifluoroacetate salts (from TFA) .
科学研究应用
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and deprotection strategies.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amine groups during synthesis, allowing for the formation of the desired peptide sequence. Upon deprotection, the peptide can interact with target proteins or receptors, influencing biological processes such as signal transduction and cellular communication .
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-glycyl-alanyl-glycyl-alanyl-glycyl-tryptophan: Similar structure but with glycine residues instead of leucine.
tert-Butyloxycarbonyl-leucyl-glycyl-leucyl-glycyl-leucyl-tryptophan: Similar structure but with glycine residues alternating with leucine.
Uniqueness
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan is unique due to its specific sequence of amino acids, which can confer distinct biological and chemical properties. The presence of multiple leucine residues may enhance its hydrophobic interactions and stability compared to similar peptides with different amino acid compositions .
属性
CAS 编号 |
97399-67-2 |
|---|---|
分子式 |
C40H63N7O9 |
分子量 |
786.0 g/mol |
IUPAC 名称 |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H63N7O9/c1-21(2)16-29(44-33(48)25(8)43-36(51)31(18-23(5)6)47-39(55)56-40(9,10)11)35(50)42-24(7)34(49)45-30(17-22(3)4)37(52)46-32(38(53)54)19-26-20-41-28-15-13-12-14-27(26)28/h12-15,20-25,29-32,41H,16-19H2,1-11H3,(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H,46,52)(H,47,55)(H,53,54)/t24-,25-,29-,30-,31-,32-/m0/s1 |
InChI 键 |
HONCSONTYULELN-YLOAKAIZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
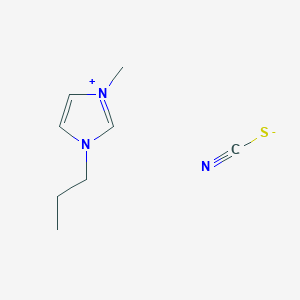
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
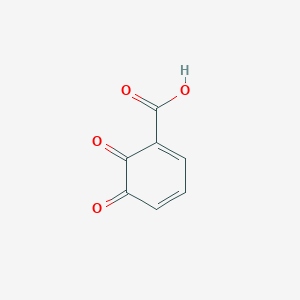
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)

